molecular formula C11H11F3OS B14811669 (2-Cyclopropoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane

(2-Cyclopropoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14811669
M. Wt: 248.27 g/mol
InChI Key: MFIFHXNIAMYLLC-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C11H11F3OS and a molecular weight of 248.26 g/mol . This compound features a cyclopropoxy group, a trifluoromethyl group, and a methylsulfane group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This process can be achieved using carbon-centered radical intermediates. The cyclopropoxy group can be introduced through nucleophilic substitution reactions, while the methylsulfane group is often added via thiolation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

(2-Cyclopropoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making it a valuable component in drug design.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The cyclopropoxy and methylsulfane groups can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Cyclopropoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane lies in its combination of functional groups, which confer distinct chemical and biological properties. The cyclopropoxy group provides steric hindrance, the trifluoromethyl group enhances lipophilicity and metabolic stability, and the methylsulfane group offers potential for thiolation reactions.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

1-cyclopropyloxy-2-methylsulfanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3OS/c1-16-10-6-7(11(12,13)14)2-5-9(10)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

MFIFHXNIAMYLLC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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